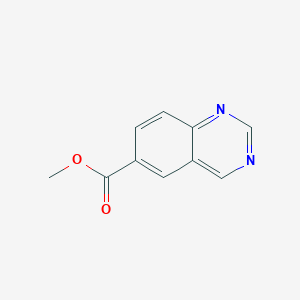

Methyl quinazoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl quinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDDZFIGUIOGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303924 | |

| Record name | Methyl 6-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-24-0 | |

| Record name | Methyl 6-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl quinazoline-6-carboxylate" synthesis from anthranilic acid

Technical Whitepaper: Scalable Synthesis of Methyl Quinazoline-6-Carboxylate

Executive Summary This technical guide details the synthesis of This compound (CAS: 1234616-24-0) starting from anthranilic acid . This scaffold is a critical intermediate in the development of thymidylate synthase inhibitors (e.g., Raltitrexed), EGFR inhibitors, and other kinase-targeting oncological pharmacophores.

While direct cyclization of anthranilic acid yields quinazolin-4-one, achieving the 6-carboxylate functionality requires precise regioselective functionalization. This guide prioritizes a "Functionalize-then-Cyclize" strategy, which offers superior scalability and purification profiles compared to post-cyclization modifications. The route proceeds via the formation of dimethyl 2-aminoterephthalate, followed by cyclization and aromatization.

Retrosynthetic Analysis & Strategic Logic

The synthesis addresses two primary challenges:

-

Regiocontrol: Introducing the carboxylate moiety specifically at the 6-position (para to the amino group of the original anthranilic acid).

-

Core Oxidation State: Converting the stable quinazolin-4-one intermediate (the natural product of anthranilic acid cyclization) to the fully aromatic quinazoline requested.

The Pathway:

-

Step 1 (Activation): Regioselective bromination of anthranilic acid to lock the 5-position (which becomes C6 in the quinazoline).

-

Step 2 (Carbonylation): Palladium-catalyzed methoxycarbonylation to generate the diester precursor.

-

Step 3 (Cyclization): Condensation with formamidine acetate to form the quinazolinone core.

-

Step 4 (Aromatization): Chlorination-reduction sequence to remove the C4 carbonyl oxygen, yielding the target this compound.

Figure 1: Retrosynthetic disconnection showing the conversion of anthranilic acid to the target via the terephthalate intermediate.[1]

Detailed Experimental Protocols

Phase 1: Precursor Functionalization

Objective: Convert anthranilic acid into Dimethyl 2-aminoterephthalate.

Step 1.1: Regioselective Bromination Anthranilic acid is brominated at the para-position relative to the amine (position 5) using elemental bromine in acetic acid.

-

Reagents: Anthranilic acid (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).

-

Protocol:

-

Dissolve anthranilic acid in glacial acetic acid (5 mL/g) at 20°C.

-

Add bromine dropwise over 30 minutes, maintaining temperature <25°C. The amine directs the electrophilic aromatic substitution to the para position.

-

Stir for 2 hours. A precipitate (hydrobromide salt) typically forms.

-

Pour into ice water containing sodium bisulfite (to quench excess Br2).

-

Filter the solid, wash with water, and dry.

-

Yield: 85-92% of 2-amino-5-bromobenzoic acid .

-

Step 1.2: Esterification & Carbonylation To facilitate the palladium-catalyzed carbonylation, the carboxylic acid is first protected as a methyl ester.

-

Reagents: 2-amino-5-bromobenzoic acid, Methanol, H2SO4 (cat), Pd(OAc)2, dppf (ligand), CO (balloon or autoclave), Et3N.

-

Protocol:

-

Esterification: Reflux 2-amino-5-bromobenzoic acid in Methanol with catalytic H2SO4 for 12 hours. Neutralize and extract to obtain Methyl 2-amino-5-bromobenzoate.

-

Carbonylation: In a pressure vessel, dissolve the bromo-ester in MeOH/DMF (4:1).

-

Add Pd(OAc)2 (2 mol%), dppf (4 mol%), and Et3N (2.0 eq).

-

Pressurize with Carbon Monoxide (CO) to 5 bar (or use balloon for small scale) and heat to 80°C for 16 hours.

-

Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

-

Product: Dimethyl 2-aminoterephthalate .

-

Phase 2: Cyclization to the Quinazoline Core

Objective: Construct the pyrimidine ring using the amino-diester.

-

Reagents: Dimethyl 2-aminoterephthalate, Formamidine Acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Rationale: Formamidine acetate provides the C2 carbon and the N3 nitrogen. 2-Methoxyethanol allows for a high reflux temperature (124°C) necessary for cyclization.

-

Protocol:

-

Suspend Dimethyl 2-aminoterephthalate (10 mmol) and Formamidine Acetate (15 mmol) in 2-Methoxyethanol (30 mL).

-

Reflux the mixture for 12-18 hours. Monitor by TLC/LCMS.

-

Cool the reaction to room temperature. The product often crystallizes out.

-

Add water (30 mL) to complete precipitation. Filter and wash with cold ethanol.

-

Product: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate .

-

Note: This intermediate is stable and often the endpoint for "quinazolinone" drugs. For the fully aromatic target, proceed to Phase 3.

-

Phase 3: Aromatization (Chlorination & Reduction)

Objective: Remove the C4 carbonyl oxygen to yield this compound.

Step 3.1: Chlorination

-

Reagents: POCl3 (Phosphorus oxychloride), N,N-Diethylaniline (cat).

-

Protocol:

-

Suspend the quinazolinone ester in neat POCl3 (5 mL/g).

-

Reflux for 3-5 hours until the solution becomes clear.

-

Critical Workup: Distill off excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 mixture (Exothermic!). Extract with DCM.

-

Product: Methyl 4-chloroquinazoline-6-carboxylate .

-

Step 3.2: Reductive Dechlorination

-

Reagents: H2 (1 atm), Pd/C (10%), Et3N (to scavenge HCl), Ethyl Acetate/MeOH.

-

Protocol:

-

Dissolve the chloro-intermediate in EtOAc/MeOH (1:1).

-

Add Et3N (1.1 eq) and Pd/C (10% w/w).

-

Stir under H2 balloon for 2-4 hours. Monitor closely to avoid reducing the ester or the benzene ring.

-

Filter through Celite and concentrate.

-

Final Purification: Recrystallization from Hexane/EtOAc.

-

Final Product: This compound .

-

Data Summary & Process Metrics

| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |

| 1 | Bromination | Br2, AcOH | 88% | Temp < 25°C to avoid di-bromination |

| 2 | Carbonylation | Pd(OAc)2, CO, MeOH | 75-80% | CO pressure & Ligand (dppf) quality |

| 3 | Cyclization | Formamidine Acetate | 85% | High boiling solvent (Methoxyethanol) |

| 4 | Chlorination | POCl3 | 90% | Anhydrous conditions; Quench carefully |

| 5 | Reduction | H2, Pd/C | 82% | Stop reaction immediately upon completion |

Workflow Visualization

Figure 2: Step-by-step reaction workflow from Anthranilic Acid to this compound.

References

-

Regioselective Bromination of Anthranilic Acid

-

Wheeler, A. S., & Oates, W. M. (1910). The Bromination of Anthranilic Acid. Journal of the American Chemical Society, 32(6), 770–775. Link

-

-

Palladium-Catalyzed Carbonylation of Aryl Halides

-

Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3318–3326. Link

-

-

Cyclization using Formamidine Acetate

-

Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160. Link

-

-

Dechlorination of 4-Chloroquinazolines

-

Armarego, W. L. F. (1962). Quinazolines. Part V. Covalent hydration of quinazoline and its derivatives. Journal of the Chemical Society, 5030-5039. Link

-

-

General Quinazoline Synthesis Review

-

Khan, I., et al. (2014). Quinazoline derivatives: Synthesis and bio-active evaluation. European Journal of Medicinal Chemistry, 76, 414-442. Link

-

Sources

An In-Depth Technical Guide to the Synthesis and Application of Methyl Quinazoline-6-carboxylate Derivatives

Foreword: The Quinazoline Core as a Privileged Scaffold in Modern Drug Discovery

To the dedicated researcher, scientist, and drug development professional, certain molecular architectures present themselves as exceptionally fruitful starting points for innovation. The quinazoline scaffold is unequivocally one such "privileged structure."[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[3][4] Its true prominence in modern medicinal chemistry, however, has been cemented by its role as a "hinge-binding" motif in a multitude of protein kinase inhibitors, including several FDA-approved anticancer drugs like Gefitinib and Erlotinib.[5][6][7]

This guide moves beyond a general overview to focus on a specific, highly versatile intermediate: Methyl quinazoline-6-carboxylate . The strategic placement of the methyl carboxylate group at the C-6 position offers a robust chemical handle for systematic structural elaboration. This allows for the exploration of deep pockets within enzyme active sites and the fine-tuning of pharmacokinetic properties. Our focus will be on leveraging this core to develop potent kinase inhibitors, a class of therapeutics that continues to revolutionize oncology.[6][7] We will dissect the synthetic rationale, provide actionable protocols, and explore the critical structure-activity relationships (SAR) that drive potency and selectivity.

Strategic Synthesis of the Key Intermediate: 4-Chloro-quinazoline-6-carboxylic acid methyl ester

The cornerstone of any successful derivatization campaign is a reliable and scalable synthesis of a key intermediate. For our purposes, this is the 4-chloro derivative, which activates the C-4 position for the crucial nucleophilic aromatic substitution (SNAr) reaction. The most logical and field-proven approach begins with a substituted anthranilic acid derivative and proceeds through a cyclization and subsequent chlorination.

The causality here is clear: we require a starting material that contains the pre-installed carboxylate group and the aniline necessary for ring formation. The Niementowski quinazoline synthesis, a classic and robust method involving the reaction of an anthranilic acid with an amide, provides an excellent foundation.[8]

Experimental Protocol 1: Synthesis of Methyl 4-hydroxyquinazoline-6-carboxylate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-amino-3-methoxycarbonylbenzoic acid (1 equivalent) with formamide (10-15 equivalents). The formamide serves as both a reactant and a solvent.

-

Cyclization: Heat the reaction mixture to 150-160 °C. The high temperature is necessary to drive the condensation and subsequent cyclization, forming the stable quinazolinone ring system.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

-

Work-up and Isolation: Allow the mixture to cool to room temperature, which should induce precipitation of the product. Pour the mixture into ice-cold water to fully precipitate the solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual formamide, and dry under vacuum. The resulting solid is methyl 4-hydroxyquinazoline-6-carboxylate, which can be used in the next step without further purification.

Experimental Protocol 2: Chlorination to Methyl 4-chloroquinazoline-6-carboxylate

The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) to the 4-chloro group is critical for enabling subsequent derivatization. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the methyl 4-hydroxyquinazoline-6-carboxylate (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species that accelerates the chlorination.

-

Chlorination: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction should become a clear solution as the starting material is converted to the product.

-

Isolation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The residue is then co-evaporated with an inert solvent like toluene to remove any remaining traces. The resulting crude solid is the key intermediate, methyl 4-chloroquinazoline-6-carboxylate, which should be used immediately in subsequent reactions due to its sensitivity to moisture.

Core Derivatization: A Two-Pronged Approach to SAR Exploration

With the key 4-chloro intermediate in hand, we can now execute a divergent synthetic strategy to build a library of analogues. This strategy focuses on modifying the two most impactful positions for kinase inhibition: the C-4 and C-6 positions.

Caption: Synthetic workflow for creating diverse quinazoline-6-carboxamide analogues.

C-4 Position: Installation of the Hinge-Binding Moiety

For kinase inhibitors, the substitution at the C-4 position is paramount. An aniline substituent at this position is a well-established pharmacophore that forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases like EGFR.[5][9]

Experimental Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup: Dissolve the crude methyl 4-chloroquinazoline-6-carboxylate (1 equivalent) in a polar aprotic solvent such as 2-propanol or DMF.

-

Amine Addition: Add the desired substituted aniline (1.1 equivalents). A slight excess ensures complete consumption of the chloro-intermediate.

-

Acid Scavenging: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to neutralize the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC. The reaction is typically complete within 2-8 hours.

-

Isolation: Upon completion, cool the reaction and dilute with water to precipitate the product. Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane to remove impurities. The product, a methyl 4-(arylamino)quinazoline-6-carboxylate, can be purified by column chromatography or recrystallization.

C-6 Position: Probing the Solvent-Front Region via Amide Coupling

The methyl ester at C-6 is not merely a placeholder; it is a gateway to extensive diversification. By converting it to a wide array of amides, we can introduce vectors that probe the solvent-exposed region of the kinase active site, often leading to significant gains in potency and selectivity. This is a two-step process: hydrolysis of the ester followed by amide coupling.

Experimental Protocol 4: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the methyl 4-(arylamino)quinazoline-6-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).

-

Monitoring: Stir at room temperature and monitor by TLC until the starting ester is consumed.

-

Work-up: Carefully acidify the reaction mixture to a pH of ~4-5 with 1N HCl. This will protonate the carboxylate, causing the carboxylic acid product to precipitate.

-

Isolation: Collect the solid by filtration, wash with water, and dry thoroughly. This yields the 4-(arylamino)quinazoline-6-carboxylic acid.

Experimental Protocol 5: Amide Bond Formation

Directly coupling the carboxylic acid with an amine requires an activating agent to form a more reactive intermediate. A variety of peptide coupling reagents can be employed.[10]

-

Activation: Dissolve the 4-(arylamino)quinazoline-6-carboxylic acid (1 equivalent) in anhydrous DMF. Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

-

Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the activated mixture.

-

Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by LC-MS or TLC.

-

Purification: Upon completion, the final amide product can be isolated and purified using standard techniques such as aqueous work-up followed by silica gel column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) and Biological Evaluation

The described synthetic strategy allows for a systematic evaluation of the SAR. The goal is to understand how specific structural changes impact the biological activity, primarily the inhibition of a target kinase like EGFR.[9]

| Position | Modification | Rationale & Expected Outcome |

| C-4 (Aniline) | Substitution with small, electron-withdrawing groups (e.g., 3-chloro, 4-fluoro) | Often enhances binding affinity and metabolic stability.[11] |

| Addition of a meta-substituent (e.g., 3-ethynyl) | Can provide an additional anchor point in the ATP binding site. | |

| C-6 (Amide) | Small, polar groups (e.g., -NH(CH₂)₂OH) | Can improve solubility and form hydrogen bonds in the solvent-front region. |

| Bulky, hydrophobic groups (e.g., -NH-adamantyl) | Can occupy hydrophobic pockets, potentially increasing potency. | |

| Basic amines (e.g., -NH-(CH₂)₂-morpholine) | Can improve aqueous solubility and provide a handle for salt formation, enhancing bioavailability.[9] |

Biological Evaluation Workflow

A logical, tiered approach is essential for efficiently screening the newly synthesized library.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Conclusion and Future Directions

The this compound core represents a strategically sound and highly adaptable platform for the discovery of novel therapeutics, particularly kinase inhibitors. The synthetic routes are robust, and the dual points of diversification at C-4 and C-6 provide a powerful engine for systematic SAR exploration. By combining rational design with efficient chemical synthesis and a tiered biological evaluation strategy, research teams can effectively leverage this scaffold to develop next-generation targeted therapies. Future work will likely focus on creating covalent or allosteric inhibitors by modifying the C-6 substituent, further enhancing potency and overcoming potential drug resistance mechanisms.

References

-

Ghahremanzadeh, R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Gök, D., et al. (2022). One-pot Three-component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from Organic Chemistry Portal. [Link]

-

Haratyk, G., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]

-

Singh, U. P., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from ResearchGate. [Link]

-

Yan, R., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry. [Link]

-

Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. [Link]

-

ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from MDPI. [Link]

-

Angapelly, S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

-

RACO. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from RACO. [Link]

-

UkrOrgSyn. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from UkrOrgSyn. [Link]

-

DergiPark. (n.d.). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from DergiPark. [Link]

-

Srivastava, S., & Srivastava, S. (2017). Biological activity of Quinazoline: A Review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from ResearchGate. [Link]

-

ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

-

Chen, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]

-

Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

-

Al-Zoubi, R. M., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. [Link]

-

ResearchGate. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Retrieved from ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]

-

Semantic Scholar. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from Semantic Scholar. [Link]

-

Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Dossier: Unlocking the Therapeutic Potential of Methyl Quinazoline-6-carboxylate

Foreword: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been successfully developed into clinically approved therapeutics.[1][2] This dossier outlines a strategic research and development roadmap for a lesser-explored derivative, Methyl quinazoline-6-carboxylate. While direct biological data for this specific molecule is scarce, its structural alerts, based on the rich pharmacology of the parent quinazoline nucleus, suggest significant therapeutic potential.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing a proposed investigational pathway from synthesis to preclinical evaluation.

Introduction to the Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of quinazoline have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents.[1][2] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound, the subject of this guide, features a methyl ester group at the 6-position of the quinazoline ring. This modification presents a unique opportunity for therapeutic exploration, as substitutions at this position can significantly influence the molecule's interaction with target proteins.

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the extensive literature on quinazoline derivatives, we hypothesize two primary therapeutic avenues for this compound: oncology and anti-inflammatory applications.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Numerous quinazoline derivatives have demonstrated potent anticancer activity, primarily through the inhibition of protein kinases involved in cancer cell signaling pathways.[1] Therefore, a primary focus of our investigation will be to assess the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.

Proposed Mechanism of Action: We hypothesize that this compound may act as an inhibitor of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The quinazoline scaffold is a known ATP-competitive inhibitor of these kinases.

Caption: Proposed mechanism of anticancer action for this compound.

Anti-inflammatory Potential: Modulation of Inflammatory Pathways

Quinazoline derivatives have also been explored for their anti-inflammatory properties.[1][3] Chronic inflammation is a key driver of various pathologies, and targeting inflammatory mediators is a validated therapeutic strategy.

Proposed Mechanism of Action: We propose that this compound may exert anti-inflammatory effects by antagonizing receptors involved in the inflammatory cascade, such as the kinin B1 receptor, or by inhibiting pro-inflammatory enzymes.[4][5][6] The kinin B1 receptor is upregulated during inflammation and contributes to persistent pain and inflammation.[6][7]

Caption: Hypothesized anti-inflammatory mechanism via kinin B1 receptor antagonism.

Proposed Research and Development Workflow

A phased approach is proposed to systematically evaluate the therapeutic potential of this compound.

Caption: Proposed research and development workflow for this compound.

Detailed Experimental Protocols

Phase 1: Chemical Synthesis and Characterization

A plausible synthetic route for this compound is outlined in a patent application, providing a foundational method for its preparation.[8]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of methyl 4-aminobenzoate and formamidine acetate in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: In Vitro Evaluation

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48-72 hours |

| Readout | Absorbance at 570 nm |

| Endpoint | IC50 Value (µM) |

Table 1: Hypothetical Data Table for MTT Assay Results

| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | [Experimental Data] | [Experimental Data] |

| A549 | [Experimental Data] | [Experimental Data] |

| HCT116 | [Experimental Data] | [Experimental Data] |

Protocol: Kinin B1 Receptor Binding Assay

This assay will determine the affinity of this compound for the human kinin B1 receptor.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human kinin B1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled B1 receptor ligand (e.g., [³H]-des-Arg¹⁰-kallidin) in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of this compound by analyzing the competition binding data.

Phase 3: In Vivo Validation

Xenograft models using immunodeficient mice are standard for evaluating the in vivo efficacy of anticancer drug candidates.[10][11][12][13][14]

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., intraperitoneally or orally) at various doses daily or on a specified schedule. The control group will receive the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.

Table 2: Hypothetical Data Table for In Vivo Xenograft Study

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | [Experimental Data] | - | [Experimental Data] |

| MQC | 10 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| MQC | 30 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Positive Control | [Dose] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Conclusion and Future Directions

This investigational dossier provides a comprehensive and scientifically grounded roadmap for the preclinical evaluation of this compound. By leveraging the known therapeutic potential of the quinazoline scaffold, we have outlined a logical progression of experiments to systematically assess its anticancer and anti-inflammatory properties. The successful execution of this research plan has the potential to identify a novel therapeutic candidate for further development. Future work will focus on lead optimization, detailed mechanism of action studies, and comprehensive safety and toxicology assessments.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (n.d.). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. (n.d.). PubMed. Retrieved from [Link]

-

[Kinin B1 and B2 receptor antagonists and therapeutic perspectives]. (n.d.). PubMed. Retrieved from [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

-

Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (n.d.). Visikol. Retrieved from [Link]

-

Kinin B1 receptor antagonists with multi-enzymatic resistance properties. (n.d.). PubMed. Retrieved from [Link]

-

What are the new molecules for B1 receptor antagonists?. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved from [Link]

-

Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. Retrieved from [Link]

-

Kinin B1 Receptor Mediates Bidirectional Interaction between Neuroinflammation and Oxidative Stress. (2023). MDPI. Retrieved from [Link]

-

100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs. Retrieved from [Link]

-

Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved from [Link]

-

(PDF) Bioassays for Anticancer Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Non-competitive pharmacological antagonism at the rabbit B1 receptor. (n.d.). PubMed Central. Retrieved from [Link]

- CN116478100A - Quinazoline derivatives, preparation method and use thereof. (n.d.). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. [Kinin B1 and B2 receptor antagonists and therapeutic perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

- 7. Kinin B1 Receptor Mediates Bidirectional Interaction between Neuroinflammation and Oxidative Stress [mdpi.com]

- 8. CN116478100A - å¹ååç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]

- 13. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 14. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of Methyl Quinazoline-6-Carboxylate Interactions

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including approved anticancer agents.[1] This guide provides an in-depth, technical walkthrough for the in silico evaluation of a specific derivative, Methyl quinazoline-6-carboxylate (MQC). We move beyond a simple recitation of steps to deliver a strategic, field-proven workflow that mirrors the decision-making process in a professional drug discovery environment. This document is structured around four pillars of computational analysis: Target Scaffolding, Static Interaction Mapping (Molecular Docking), Dynamic System Validation (Molecular Dynamics), and Pharmacokinetic Profiling (ADMET). Each section explains the underlying scientific rationale for methodological choices, provides detailed, replicable protocols, and emphasizes the interpretation of data to guide further research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery pipeline for quinazoline-based therapeutics.

Chapter 1: The Molecule in Focus - this compound

The journey of drug discovery begins with the molecule. This compound is a heterocyclic organic compound featuring a bicyclic structure of a fused benzene and pyrimidine ring.[2][3] This core quinazoline structure is known for a wide range of pharmacological activities.[4] The addition of a methyl group at the 6-position and a carboxylate group distinguishes MQC, influencing its physicochemical properties such as solubility and potential interactions with biological targets.

Before any simulation, a thorough understanding of the ligand is paramount. Its properties dictate how it should be handled computationally and provide early clues to its potential behavior.

| Property | Value / Description | Source |

| IUPAC Name | methyl quinoline-6-carboxylate | PubChem[5] |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[5] |

| Molecular Weight | 187.19 g/mol | PubChem[5] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=CC=C2 | PubChem[5] |

| Core Scaffold | Quinazoline (Benzopyrimidine) | Wikipedia[3] |

The quinazoline scaffold is particularly renowned for its activity as a kinase inhibitor.[6] Specifically, many derivatives have been successfully developed as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[7][8] This established precedent provides a logical starting point for our investigation. We will therefore hypothesize that MQC may interact with the ATP-binding site of EGFR kinase, a common mechanism for this class of compounds.

Chapter 2: The Four-Pillar In Silico Workflow

A robust computational assessment is not a single experiment but a multi-stage campaign. Each stage builds upon the last, progressively increasing the level of biological complexity and computational cost to create a comprehensive and trustworthy profile of the molecule's potential.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl quinazoline-2-carboxylate | 1607787-61-0 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses - American Chemical Society [acs.digitellinc.com]

Natural occurrence of quinazoline alkaloids

Title: The Quinazoline Scaffold in Nature: Structural Diversity, Biosynthetic Logic, and Isolation Protocols Subtitle: A Technical Guide for Natural Product Chemists and Drug Discovery Specialists

Executive Summary

Quinazoline alkaloids represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including EGFR, DHFR, and cholinesterase. While synthetic analogues (e.g., Gefitinib) dominate oncology, the natural occurrence of this class offers a rich reservoir of stereochemically complex leads. This guide analyzes the three primary subclasses of natural quinazolines—Pyrrolo- , Indolo- , and Simple Quinazolines —providing a validated workflow for their extraction and mechanistic insight into their biosynthesis.

Structural Classification & Natural Distribution

Natural quinazolines are defined by the fusion of a benzene ring with a pyrimidine ring. The diversity arises from the precursor amino acids condensed with the anthranilate core.

| Subclass | Key Representative | Natural Source | Biosynthetic Precursor | Primary Pharmacophore |

| Pyrroloquinazolines | Vasicine (Peganine) | Adhatoda vasica (Acanthaceae) | Ornithine | Bronchodilation, Oxytocic |

| Indoloquinazolines | Rutecarpine , Evodiamine | Evodia rutaecarpa (Rutaceae) | Tryptophan | COX-2 inhibition, TRPV1 agonism |

| Simple Quinazolinones | Febrifugine | Dichroa febrifuga (Saxifragaceae) | Tyrosine/Prephenate | Antimalarial (Artemisinin alternative) |

| Marine Quinazolines | Fiscalin B | Neosartorya sp.[1][2] (Fungi) | Tryptophan + Alanine | Substance P inhibition |

Biosynthetic Logic: The Anthranilate Hub

Understanding biosynthesis is critical for bio-engineering and total synthesis planning. The core logic relies on Anthranilic Acid acting as the nucleophilic scaffold, condensing with an amino acid derived electrophile.[1]

Mechanistic Insight

-

Vasicine Pathway: The pyrrolidine ring is formed via the oxidation of ornithine to putrescine, followed by cyclization with anthranilic acid.

-

Rutecarpine Pathway: Tryptophan provides the indole moiety. The key step is the formation of a Schiff base between the anthranilate amine and the tryptophan-derived aldehyde.

Figure 1: Divergent Biosynthetic Pathways of Quinazoline Alkaloids

Caption: Divergent synthesis from the Anthranilic Acid hub. The pathway splits based on the amino acid coupling partner (Ornithine vs. Tryptophan).

Protocol: Optimized Isolation of Vasicine

Context: Traditional extraction using strong mineral acids (H₂SO₄) often leads to the degradation of Vasicine into oxidation products (Vasicinone).[3] The following protocol uses a modified organic acid-base extraction to preserve structural integrity.

Reagents & Equipment

-

Biomass: Dried leaves of Adhatoda vasica (pulverized to 40 mesh).

-

Solvents: Ethanol (95%), Chloroform (HPLC grade), Acetic Acid (5%).

-

Reagents: Ammonium Hydroxide (NH₄OH, 25%), Dragendorff’s Reagent (for spot testing).

Step-by-Step Methodology

-

Lipid Removal (Defatting):

-

Extract 100g powder with Petroleum Ether (60-80°C) for 2 hours in a Soxhlet apparatus.

-

Why: Removes chlorophyll and waxy lipids that interfere with downstream alkaloid precipitation. Discard the solvent; keep the marc (solid residue).

-

-

Primary Extraction:

-

Extract the defatted marc with 95% Ethanol via cold maceration for 24 hours. Repeat 3 times.

-

Concentrate the combined ethanolic extract under reduced pressure (Rotavap) at <50°C to obtain a semi-solid green residue.

-

-

Acidification (The Critical Step):

-

Resuspend the residue in 5% Acetic Acid (100 mL). Stir for 2 hours.

-

Filter through Celite to remove insoluble resins.

-

Self-Validation Point: Check pH. It must be < 4.0. This converts the alkaloids into water-soluble acetate salts, leaving non-alkaloidal impurities in the solid phase.

-

-

Basification & Liberation:

-

Cool the filtrate to 10°C. Slowly add NH₄OH dropwise until pH reaches 9.5 .

-

Causality: High pH converts the salt back to the free base form, rendering it hydrophobic.

-

-

Liquid-Liquid Partitioning:

-

Extract the aqueous basic solution with Chloroform (3 x 50 mL).

-

Pool the chloroform layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Result: Crude alkaloid fraction (Yield ~0.8 - 1.2%).

-

Figure 2: Self-Validating Extraction Workflow

Caption: Workflow emphasizing pH-dependent solubility switching to isolate the free base alkaloid.

Analytical Profiling & Validation

To ensure the isolate is Vasicine, use the following reference data.

| Parameter | Specification for Vasicine | Notes |

| TLC System | CHCl₃ : MeOH (9:1) | Silica Gel 60 F254 |

| Rf Value | 0.56 ± 0.04 | Visualized under UV 254nm |

| Detection | Dragendorff’s Reagent | Turns Orange-Red (positive for alkaloids) |

| HPLC Retention | ~4.5 min | C18 Column, ACN:Phosphate Buffer (15:85) |

| 1H NMR (CDCl3) | δ 4.40 (s, 2H, H-9) | Characteristic singlet of methylene bridge |

Pharmacological Frontiers

While Vasicine is an established bronchodilator, recent research focuses on the Indoloquinazolines (Rutecarpine/Evodiamine).

-

Anticancer Mechanisms: Evodiamine induces apoptosis in multidrug-resistant (MDR) cancer cells by inhibiting Topoisomerase I, similar to Camptothecin but via a distinct binding pocket.

-

Anti-inflammatory: Rutecarpine inhibits COX-2 expression.

-

Toxicity Warning: Dichroa febrifuga (Febrifugine) is potent against malaria but possesses a narrow therapeutic index due to emetic side effects. Synthetic efforts (e.g., Halofuginone) aim to decouple these effects.

References

-

Ishaq, H. M., et al. (2025).[4] An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants. Journal of Natural Remedies. Link

-

Keesara, B. R., et al. (2017). Isolation and characterization of Vasicine from Adhatoda vasica. International Journal of Research and Development in Pharmacy & Life Sciences. Link

-

Vasconcelos, M. H., et al. (2018).[1] Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. Marine Drugs. Link

-

Nath, R., et al. (2020). Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal. Link

-

Zhang, Y., et al. (2022). Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study. Molecules. Link

Sources

Methodological & Application

The Strategic Role of Methyl Quinazoline-6-carboxylate in Modern Kinase Inhibitor Development: A Detailed Guide for Researchers

The quinazoline scaffold stands as a cornerstone in the architecture of contemporary kinase inhibitors, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of a multitude of protein kinases.[1][2] This guide delves into the specific application of a key derivative, Methyl quinazoline-6-carboxylate , in the design and development of next-generation kinase inhibitors. We will explore the synthetic rationale, key experimental protocols, and the nuanced structure-activity relationships that empower this scaffold in the quest for potent and selective anticancer therapeutics.

The Quinazoline Scaffold: A Privileged Framework for Kinase Inhibition

The rigid, bicyclic structure of quinazoline is exceptionally well-suited for fitting into the ATP-binding pockets of kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3] This has led to the successful development of numerous FDA-approved EGFR tyrosine kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[4] The core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[2]

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Consequently, they have become one of the most important classes of drug targets in oncology.[6] Quinazoline-based inhibitors typically function as ATP-competitive agents, blocking the kinase's ability to phosphorylate its downstream substrates and thereby halting aberrant signaling cascades that drive tumor growth and survival.[4]

This compound: A Versatile Intermediate for Kinase Inhibitor Synthesis

The introduction of a methyl carboxylate group at the 6-position of the quinazoline ring offers a strategic handle for medicinal chemists. This functional group can serve as a key anchoring point for further chemical elaboration, enabling the exploration of a diverse chemical space to optimize kinase inhibitory potency and selectivity.[1]

Rationale for the 6-Position Substitution

Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the 6- and 7-positions of the quinazoline core for potent EGFR inhibitory activity.[4] The introduction of various functionalities at these positions can significantly impact the compound's interaction with the kinase active site and its overall biological profile. Specifically, the 6-position is often solvent-exposed, making it an ideal site for introducing larger substituents to enhance interactions with the receptor or to modulate physicochemical properties such as solubility and cell permeability.

The methyl carboxylate group, in particular, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This approach allows for the systematic investigation of the impact of different substituents on kinase inhibition.

General Synthetic Approach

Protocol 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol is a hypothetical, generalized procedure based on established chemical principles for quinazoline synthesis.

Materials:

-

Methyl 4-amino-3-nitrobenzoate

-

Formamide

-

Iron powder

-

Ammonium chloride

-

Methanol

-

Water

-

Hydrochloric acid

-

Sodium bicarbonate

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, filtration apparatus, etc.)

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Step 1: Cyclization to form the quinazolinone ring.

-

In a round-bottom flask, dissolve methyl 4-amino-3-nitrobenzoate in an excess of formamide.

-

Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 4-nitro-3-oxo-3,4-dihydroquinazoline-6-carboxylate.

-

-

Step 2: Reduction of the nitro group.

-

Suspend the product from Step 1 in a mixture of methanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Step 3: Purification.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

-

Diagram 1: Synthetic Workflow for Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Caption: A generalized workflow for the synthesis of the key intermediate.

Application in Kinase Inhibitor Development: Targeting EGFR

The this compound scaffold is a valuable starting point for the synthesis of potent EGFR inhibitors. The following sections outline the subsequent steps to generate active kinase inhibitors and the protocols for their biological evaluation.

From Intermediate to Active Inhibitor: The 4-Anilino Moiety

A crucial structural feature of many potent EGFR inhibitors is the presence of an aniline group at the 4-position of the quinazoline ring. This moiety typically occupies the hydrophobic pocket of the ATP-binding site.

Protocol 2: Synthesis of Methyl 4-(substituted-anilino)quinazoline-6-carboxylate Derivatives

This protocol is a generalized procedure for the synthesis of 4-anilinoquinazoline derivatives.

Materials:

-

Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

-

Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

-

Substituted anilines

-

Isopropanol or other suitable solvent

-

Triethylamine or other suitable base

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Chlorination of the 4-position.

-

In a round-bottom flask, suspend methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in an excess of thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully quench the excess chlorinating agent by pouring it onto ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product, methyl 4-chloroquinazoline-6-carboxylate, with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product.

-

-

Step 2: Nucleophilic aromatic substitution with anilines.

-

Dissolve the crude methyl 4-chloroquinazoline-6-carboxylate in a suitable solvent such as isopropanol.

-

Add the desired substituted aniline and a base like triethylamine.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry to obtain the desired methyl 4-(substituted-anilino)quinazoline-6-carboxylate derivative.

-

Diagram 2: Conversion to 4-Anilinoquinazoline Derivatives

Caption: Synthetic route to introduce the crucial 4-anilino moiety.

Biological Evaluation: Assessing Kinase Inhibitory Activity and Cellular Effects

Once a library of this compound derivatives has been synthesized, it is essential to evaluate their biological activity. This typically involves in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the activity of the target kinase, such as EGFR.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Generic)

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

Synthesized quinazoline derivatives (test compounds)

-

A positive control inhibitor (e.g., gefitinib)

-

Kinase assay buffer

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the EGFR kinase in assay buffer.

-

Prepare a stock solution of the substrate peptide.

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

Prepare an ATP solution at the desired concentration (often at or near the Km for ATP).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase, substrate, and test compound/control to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

-

Read the luminescence or fluorescence signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Protocol 4: MTT Cell Proliferation Assay

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

-

Complete cell culture medium

-

Synthesized quinazoline derivatives (test compounds)

-

A positive control inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

-

Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

-

Structure-Activity Relationship (SAR) Insights

The data obtained from these assays will provide valuable insights into the SAR of the synthesized this compound derivatives. Key considerations include:

-

The nature of the substituent on the 4-anilino ring: Electron-withdrawing or electron-donating groups can significantly influence the binding affinity for the kinase.

-

Modifications of the 6-carboxylate group: Conversion of the methyl ester to amides with varying steric and electronic properties can be explored to optimize interactions with the solvent-exposed region of the kinase active site.

Table 1: Hypothetical Kinase Inhibition and Cellular Activity Data

| Compound ID | R Group at 6-position (from -COOCH₃) | EGFR IC₅₀ (nM) | A549 GI₅₀ (µM) |

| MQC-1 | -COOCH₃ | 150 | 5.2 |

| MQC-Amide-1 | -CONH₂ | 85 | 2.8 |

| MQC-Amide-2 | -CONH(CH₃) | 60 | 1.5 |

| MQC-Amide-3 | -CONH(Phenyl) | 25 | 0.8 |

| Gefitinib | (Reference) | 20 | 0.5 |

This is a hypothetical table for illustrative purposes.

Diagram 3: Kinase Inhibition Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in the development of novel kinase inhibitors. Its strategic functionalization at the 6-position provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of their lead compounds. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize quinazoline-based inhibitors targeting a range of kinases implicated in cancer and other diseases. Future research will undoubtedly continue to leverage this privileged scaffold to create more effective and selective targeted therapies.

References

- Barbosa, M. L., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-14.

- Chen, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives as Dual HDAC1 and HDAC6 Inhibitors for the Treatment of Cancer. Chemical Biology & Drug Design, 93(2), 232-241.

- El-Azab, A. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(4), 429.

- Gan, W., et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.

- Hassan, G. S., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7205.

- He, Y., et al. (2021).

- Khattab, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.

- Li, X., et al. (2014). Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. Journal of Medicinal Chemistry, 57(24), 10275-10288.

- Liu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(8), 565-577.

- Ma, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565.

- Mohammed, S., et al. (2015). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(13), 6915-6921.

- Nakano, H., et al. (2012). Key to a facile synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a tandem strategy involving introduction of a 2-substituent and construction of the quinazolinone framework via C-nucleophilic addition to a carbodiimide cumulenic carbon followed by intramolecular nucleophilic substitution by the newly formed NH moiety at the proximal ester group. Synthesis, 44(20), 3179-3184.

- Pessoa-Mahana, H., et al. (2004). Microwave-assisted synthesis of 6-arylbenzimidazo[1,2-c]quinazolines.

- Ravez, S., et al. (2014). Inhibition of tumor cell growth and angiogenesis by 7-Aminoalkoxy-4-aryloxy-quinazoline derivatives as a novel series of multi-tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 79, 369-381.

- Samanta, S. K., & Bera, M. K. (2023). A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones. Synthesis, 55(16), 2561-2569.

- Shao, J., et al. (2016). Structure-activity study of quinazoline derivatives leading to the discovery of potent EGFR-T790M inhibitors. European Journal of Medicinal Chemistry, 102, 445-463.

- Sun, H., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 148, 237-247.

- Wilson, D. M., et al. (2015). Discovery of Novel Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS. ACS Medicinal Chemistry Letters, 9(9), 884-889.

- Zou, Y., et al. (2019). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-anilinoquinazoline derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 73-77.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. scispace.com [scispace.com]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

Application Note: Methyl Quinazoline-6-Carboxylate in Complex Heterocycle Synthesis

Executive Summary

Methyl quinazoline-6-carboxylate represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for the synthesis of EGFR, VEGFR, and BTK kinase inhibitors. Its utility stems from its orthogonal reactivity profile : the electrophilic C4 position allows for core heterocycle fusion or warhead attachment, while the C6-ester provides a stable, modifiable handle for tuning physicochemical properties (solubility, lipophilicity) late in the synthetic sequence.

This guide details the protocols for transforming this scaffold into two distinct classes of bioactive molecules: Linear Kinase Inhibitors (via

Chemical Logic & Retrosynthesis

The synthetic value of this compound lies in the electronic disparity between the pyrimidine ring (electron-deficient) and the benzene ring.

-

C4 Position (The "Warhead" Vector): Highly susceptible to nucleophilic attack, especially after activation (e.g., conversion to 4-chloro). This is the site for constructing fused rings or attaching pharmacophores.

-

C6 Position (The "Solubility" Vector): The methyl ester is electronically isolated enough to survive mild C4-activations, yet reactive enough for late-stage hydrolysis and amidation to fine-tune ADME properties.

Diagram 1: Divergent Synthetic Pathways

The following flowchart illustrates the decision tree for utilizing this scaffold.

Figure 1: Divergent synthesis map showing the transformation of the quinazoline core into linear inhibitors or fused tricyclic systems.

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (Linear Coupling)

This protocol describes the "Industry Standard" route for generating 4-anilinoquinazoline libraries. It prioritizes the preservation of the C6-ester during the harsh C4-activation step.

Reagents & Materials

-

Starting Material: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS: 15967-78-9). Note: While the prompt specifies the aromatic ester, the 4-oxo tautomer is the standard stable precursor for synthesis.

-

Activator: Phosphoryl chloride (

). -

Base:

-Diisopropylethylamine (DIPEA). -

Solvents: Acetonitrile (MeCN), Isopropanol (IPA).

Step-by-Step Methodology

Step 1: Chlorination (The Activation)

-

Setup: In a dry round-bottom flask under argon, suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq) in

(5.0 eq). -

Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reflux: Heat to reflux (

) for 3–4 hours. The suspension should clear, turning yellow/orange. -

Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Isolation: Neutralize with saturated

to pH 8. Extract with EtOAc (-

Checkpoint: Product is Methyl 4-chloroquinazoline-6-carboxylate . Unstable on silica; proceed immediately or store at

.

-

Step 2:

Coupling (The Warhead Attachment)

-

Coupling: Dissolve the 4-chloro intermediate (1.0 eq) in Isopropanol (IPA).

-

Addition: Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

-

Reaction: Heat to

for 2–4 hours. The product often precipitates as the HCl salt. -

Purification: Filter the precipitate. Wash with cold IPA and ether.

-

Result:Methyl 4-((3-chloro-4-fluorophenyl)amino)quinazoline-6-carboxylate .

-

Step 3: C6-Ester Modulation (Library Generation)

-

Hydrolysis: Treat with

(2 eq) in THF/Water (1:1) at RT for 2 hours to yield the free acid. -

Amidation: Couple the free acid with diverse amines using HATU/DIPEA in DMF to generate the final library.

Protocol B: Synthesis of Fused Tricyclic Systems (Triazolo-Quinazolines)

This protocol utilizes the electrophilic C4 position to fuse a third ring onto the quinazoline core, creating a rigid [1,2,4]triazolo[4,3-c]quinazoline scaffold. This increases

Workflow Diagram

Figure 2: Cyclization pathway to form triazolo-fused heterocycles.[1]

Step-by-Step Methodology

-

Hydrazine Substitution:

-

Dissolve Methyl 4-chloroquinazoline-6-carboxylate (1.0 eq) in Ethanol (EtOH).

-

Cool to

. Add Hydrazine hydrate (2.5 eq) dropwise. Note: Excess hydrazine prevents dimer formation. -

Stir at RT for 1 hour. The product, Methyl 4-hydrazinoquinazoline-6-carboxylate , will precipitate.

-

Filter and wash with cold EtOH.

-

-

Ring Closure (The Fusion):

-

Suspend the hydrazino intermediate in Triethyl Orthoformate (TEOF) (as solvent and reagent).

-

Add a catalytic amount of Formic Acid.

-

Reflux (

) for 4–6 hours. -

Mechanism: The terminal hydrazine nitrogen attacks the orthoformate, followed by intramolecular attack on the quinazoline N3 nitrogen.

-

-

Isolation:

-

Cool to RT. The tricyclic product usually crystallizes out.

-

Recrystallize from DMF/EtOH if necessary.

-

Data Summary & Optimization

Reaction Parameter Table

| Step | Reagent | Temp | Time | Typical Yield | Critical Note |

| Activation | 3 h | 85-95% | Quench strictly on ice; exothermic. | ||

| Aniline, IPA | 2 h | 70-90% | Product precipitates as HCl salt; easy isolation. | ||

| Hydrazine | 1 h | >90% | Keep cold to avoid double substitution. | ||

| Cyclization | TEOF, | 5 h | 60-75% | Anhydrous conditions preferred. |

Troubleshooting Guide

-

Issue: Low Yield in Amidation (C6).

-

Cause: Steric hindrance or poor solubility of the zwitterionic acid intermediate.

-

Solution: Do not isolate the acid. Perform a "one-pot" saponification-acidification-coupling, or use the acid chloride method (SOCl2) if the substrate tolerates it.

-

-

Issue: Hydrolysis of Ester during

.-

Cause: Wet solvents or excess heating with nucleophilic bases.

-